[(3-Bromo-2-methylphenyl)methyl](methyl)amine
Description
(3-Bromo-2-methylphenyl)methylamine is a brominated aromatic amine characterized by a 3-bromo-2-methylphenyl group attached to a methyl-substituted amine via a methylene bridge. Its molecular formula is C₉H₁₂BrN, with a molar mass of 214.10 g/mol. The bromine atom at the 3-position and the methyl group at the 2-position of the phenyl ring create a distinct electronic and steric profile, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLPELLLMXYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylbenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of (3-Bromo-2-methylphenyl)methylamine may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amine group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of compounds like 3-hydroxy-2-methylbenzylamine or 3-amino-2-methylbenzylamine.
Oxidation: Formation of 3-bromo-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-2-methylbenzylamine.
Scientific Research Applications
(3-Bromo-2-methylphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Replaces the methylamine group with an amide-linked pyridine ring.
- Impact : The amide group introduces conjugation, resulting in a near-planar molecular structure (dihedral angle: 8.38° between aromatic rings) . This conjugation enhances π-π stacking interactions, as evidenced by centrosymmetric dimer formation via N–H⋯O hydrogen bonds. In contrast, (3-Bromo-2-methylphenyl)methylamine lacks such conjugation, leading to weaker intermolecular interactions and higher flexibility.
- Electronic Effects : The electron-withdrawing amide group reduces the electron density on the phenyl ring compared to the electron-donating methylamine group in the target compound.
b) 1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride
- Key Differences : Incorporates a cyclopropane ring fused to the amine.
- The target compound’s methyl group imposes milder steric effects, favoring reactions like alkylation or acylation .
Halogen and Functional Group Variations
a) {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine
- Key Differences: Adds a 3-chlorophenoxy group at the 2-position of the phenyl ring.
- This enhances solubility in polar solvents compared to the purely hydrophobic target compound. The chlorine atom further withdraws electrons, reducing the amine’s basicity .
b) (3-Bromo-4-fluorophenyl)methylamine
- Key Differences : Substitutes the 2-methyl group with fluorine at the 4-position and replaces methylamine with a branched pentan-2-ylamine.
- Impact : Fluorine’s strong electron-withdrawing effect decreases the phenyl ring’s electron density, altering reactivity in electrophilic substitution. The branched pentan-2-yl group increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability in biological systems .
Amine Group Modifications
a) N-(3-Bromo-2-methylphenyl)-3-(hydroxymethyl)isonicotinamide
- Key Differences : Attaches a hydroxymethyl-substituted isonicotinamide to the amine.
- Impact : The hydroxymethyl group enables hydrogen bonding, improving aqueous solubility. The isonicotinamide moiety introduces a pyridine ring, which can coordinate with metal ions—a property absent in the target compound .
Physicochemical and Functional Comparisons
| Property | Target Compound | N-(3-Bromo-2-methylphenyl)-2-oxo-...carboxamide | 1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine | (3-Bromo-4-fluorophenyl)methylamine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 214.10 | 311.15 | 277.63 (free base) | 274.17 |
| Basicity (pKa) | ~9.5 (estimated) | ~5.5 (amide proton) | ~10.2 (cyclopropane strain) | ~8.8 (fluorine effect) |
| logP | 2.8 | 3.2 | 3.5 | 3.5 |
| Hydrogen Bonding | None | N–H⋯O (dimer formation) | Limited (rigid cyclopropane) | None |
| Key Applications | Pharmaceutical intermediates | Crystal engineering, supramolecular chemistry | Bioactive molecule scaffolds | Drug delivery, agrochemicals |
Biological Activity
(3-Bromo-2-methylphenyl)methylamine, also known as (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H12BrN
- Molecular Weight : Approximately 239.11 g/mol
- Functional Groups : Brominated aromatic ring, amine group
The presence of the bromine atom and the methyl group on the phenyl ring significantly influences its chemical behavior and biological interactions. The compound's stereochemistry is crucial for its interaction with biological macromolecules, particularly in neuropharmacological pathways.
Biological Activity
Research indicates that (3-Bromo-2-methylphenyl)methylamine exhibits significant biological activity, particularly in the context of neurotransmitter systems. Key findings from various studies include:
- Neuropharmacological Effects : The compound has been shown to modulate receptor activity, which may influence signaling pathways associated with mood regulation and cognitive function. Its interaction with neurotransmitter receptors suggests potential applications in treating mood disorders and cognitive impairments.
- Enzyme Interaction Studies : Investigations have revealed that (3-Bromo-2-methylphenyl)methylamine interacts with specific enzymes and receptors within biological systems. These interactions can lead to alterations in enzyme activity, impacting metabolic pathways.
The mechanism of action for (3-Bromo-2-methylphenyl)methylamine involves several biochemical interactions:
- Receptor Binding : The compound can bind to various receptors, including those involved in neurotransmission. This binding can modulate receptor activity, influencing downstream signaling cascades.
- Electrostatic Interactions : The structural features of the compound allow for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its efficacy as a pharmacological agent.
- Potential Therapeutic Applications : Due to its ability to influence neurotransmitter systems, there is ongoing research into its potential as a therapeutic agent for conditions such as depression and anxiety disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of (3-Bromo-2-methylphenyl)methylamine:
- A study conducted by researchers at a leading pharmacological institute demonstrated that this compound exhibited significant modulation of serotonin receptors, suggesting its potential use in antidepressant therapies.
- Another investigation focused on the compound's effects on cholinesterase activity, revealing that it could act as an inhibitor, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis
To provide a clearer understanding of the biological activity of (3-Bromo-2-methylphenyl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (3-Bromo-2-methylphenyl)methylamine | C9H12BrN | Modulates neurotransmitter systems |
| 3-Bromo-2-methylbenzoic acid | C9H9BrO2 | Inhibits certain enzyme activities |
| 4-Bromo-3-methylbenzaldehyde | C8H7BrO | Exhibits mild antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
